Icmt-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

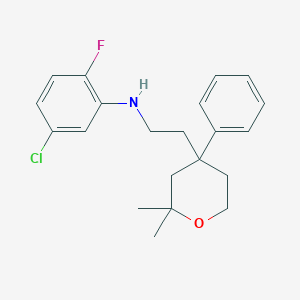

Molecular Formula |

C21H25ClFNO |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

5-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |

InChI |

InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-19-14-17(22)8-9-18(19)23/h3-9,14,24H,10-13,15H2,1-2H3 |

InChI Key |

OVAWPUAEWGIGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=C(C=CC(=C2)Cl)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: A Technical Guide

Disclaimer: The term "Icmt-IN-15" did not yield specific results in initial searches. Based on the query structure, it is likely that the intended topic is either an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) or an agonist of Interleukin-15 (IL-15) . This guide provides an in-depth technical overview of the mechanism of action for both potential targets to ensure the user's needs are met.

Section 1: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1][2] This modification is crucial for the proper subcellular localization and biological function of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways that control proliferation, differentiation, and survival.[1][2] Inhibition of ICMT is a therapeutic strategy being explored for cancers driven by mutations in proteins like Ras.[2]

Mechanism of Action

ICMT inhibitors exert their effects by blocking the methyl esterification of the farnesylated or geranylgeranylated cysteine residue at the C-terminus of CAAX proteins.[2] This inhibition disrupts the normal processing of these proteins, leading to their mislocalization and impaired function. A key target of this disruption is the Ras protein. By preventing the final methylation step, ICMT inhibitors suppress the translocation of Ras to the cell membrane, which is essential for its signaling activity.[3] This leads to the downregulation of downstream signaling cascades, primarily the Ras/MAPK/AP-1 pathway.[3]

The anti-inflammatory activity of ICMT inhibitors has also been demonstrated. By suppressing the ICMT/Ras/AP-1 signaling pathway, these compounds can inhibit the expression of inflammatory genes such as COX-2, TNF-α, IL-1β, and IL-6.[3]

Signaling Pathway

The primary signaling pathway affected by ICMT inhibitors is the Ras-Raf-MEK-ERK (MAPK) pathway. Inhibition of ICMT prevents the proper localization and function of Ras, thereby blocking the downstream phosphorylation cascade that ultimately leads to the activation of transcription factors like AP-1.

Quantitative Data

| Compound | Target | Effect | In Vitro/In Vivo | Reference |

| Cysmethynil (CyM) | ICMT | Suppressed phosphorylation of Raf, MEK1/2, ERK, p38, and JNK. Diminished expression of COX-2, TNF-α, IL-1β, and IL-6. | In vitro (HEK 293 cells) & In vivo (mouse models) | [3] |

| MTPA | ICMT | Ameliorated symptoms of hepatitis and colitis. Restrained the ICMT/Ras-dependent AP-1 pathway in inflammatory lesions. | In vivo (mouse models) | [3] |

| YD 1-66, YD 1-67, YD 1-77 | ICMT | Promising inhibitors against human ICMT. | Not specified | [2] |

Experimental Protocols

In Vitro Analysis of ICMT Inhibition (Based on[3])

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are cultured in appropriate media. For some experiments, cells are transfected to overexpress Ras.

-

Treatment: Cells are treated with varying concentrations of ICMT inhibitors (e.g., Cysmethynil) or a vehicle control.

-

Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total proteins in the Ras/MAPK pathway (e.g., p-Raf, Raf, p-MEK, MEK, p-ERK, ERK).

-

Luciferase Reporter Assay: Cells are co-transfected with an AP-1 luciferase reporter plasmid. Following treatment with the ICMT inhibitor, luciferase activity is measured to determine the effect on AP-1 transcriptional activity.

-

Quantitative PCR (qPCR): RNA is extracted from treated cells, reverse transcribed to cDNA, and used for qPCR analysis to measure the expression levels of inflammatory genes (e.g., COX-2, TNF-α, IL-1β, IL-6).

Section 2: Interleukin-15 (IL-15) Agonists

Introduction

Interleukin-15 (IL-15) is a cytokine belonging to the four α-helix bundle family that plays a critical role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ memory T cells.[4][5][6] Unlike Interleukin-2 (IL-2), IL-15 does not support the maintenance of regulatory T cells (Tregs), which can suppress anti-tumor immune responses.[4] IL-15 agonists, such as superagonist complexes (e.g., ALT-803), are designed to mimic and enhance the natural activity of IL-15, making them promising agents for cancer immunotherapy.[4][6]

Mechanism of Action

IL-15 agonists function by binding to the IL-15 receptor complex. This complex consists of the IL-15 receptor α (IL-15Rα) chain, the IL-2/IL-15 receptor β (CD122) chain, and the common γ chain (CD132).[4] A key feature of IL-15 signaling is trans-presentation, where a cell expressing IL-15 and IL-15Rα (like a dendritic cell) presents the cytokine to a responding cell (like an NK cell or T cell) that expresses the β and γ chains.[4][7]

Upon binding, the receptor complex activates several downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR, and the Ras/MEK/MAPK pathways.[7][8]

-

JAK/STAT Pathway: Activation of JAK1 and JAK3 leads to the phosphorylation and activation of STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and activation.[4][8]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for NK cell activation, proliferation, and effector functions.[7]

The primary outcomes of IL-15 agonist activity are the robust expansion and activation of NK cells and CD8+ memory T cells.[4] These activated effector cells can then mediate a powerful anti-tumor response through direct cytotoxicity and the secretion of pro-inflammatory cytokines like Interferon-γ (IFN-γ).[4]

Signaling Pathway

The binding of an IL-15 agonist to its receptor initiates a cascade of intracellular signaling events, leading to an enhanced immune response.

Quantitative Data

| Agent | Description | Key Finding | Model | Reference |

| ALT-803 | IL-15N72D:IL-15Rα/Fc fusion complex | At least 25-times the activity of native IL-15 in vivo. | Murine Myeloma Models | [4] |

| IL-15 Superagonists | General | Increased half-life from 7 to 20 hours compared to native IL-15. | Murine Models | [9] |

| N-803 (Anktiva) | IL-15 superagonist fusion protein | Promotes proliferation and activation of NK cells and CD8+ T cells. | Clinical Trials (NMIBC) | [10] |

Experimental Protocols

In Vivo Efficacy Study in Syngeneic Myeloma Model (Based on[4])

-

Tumor Implantation: Immunocompetent mice (e.g., C57BL/6) are injected with syngeneic myeloma cells (e.g., 5T33P or MOPC-315P).

-

Treatment: Once tumors are established, mice are treated with a single dose of the IL-15 agonist (e.g., ALT-803) or a control (e.g., saline, native IL-15).

-

Monitoring: Mice are monitored for tumor burden (e.g., by measuring serum paraprotein levels or bone marrow aspirates) and overall survival.

-

Immunophenotyping: At various time points, blood, spleen, and bone marrow are collected. Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD44, NK1.1, NKG2D) and analyzed by flow cytometry to assess the expansion and activation of T cell and NK cell populations.

-

Cytokine Analysis: Serum is collected to measure levels of cytokines, particularly IFN-γ, using methods like ELISA.

-

Rechallenge Study: Surviving mice from the treatment group are rechallenged with the same tumor cells to assess the development of long-term, T-cell-dependent immunological memory.

References

- 1. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Isoprenylcysteine carboxyl methyltransferase inhibitors exerts anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Mechanism-of-Action of a Novel Superagonist Interleukin-15: Interleukin-15 Receptor α/Fc Fusion Complex in Syngeneic Murine Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress of interleukin-15 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]

- 9. onclive.com [onclive.com]

- 10. onclive.com [onclive.com]

In-Depth Technical Guide to Icmt-IN-15: A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action of Icmt-IN-15

This compound, also identified as compound 51, is a potent, small-molecule inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of a significant number of proteins containing a C-terminal CaaX motif. This modification involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue.

The function of this compound is to specifically bind to and inhibit the catalytic activity of ICMT. By blocking this methylation step, this compound disrupts the proper localization and function of numerous key signaling proteins. One of the most critical substrates of ICMT is the family of Ras GTPases (K-Ras, N-Ras, and H-Ras), which are central regulators of cell proliferation, differentiation, and survival. The carboxyl methylation of Ras proteins is crucial for their trafficking to and association with the plasma membrane, a prerequisite for their downstream signaling activities.

Inhibition of ICMT by this compound leads to an accumulation of unmethylated, prenylated Ras proteins in the cytosol. This mislocalization prevents Ras from interacting with its downstream effectors, thereby attenuating signaling through critical oncogenic pathways such as the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Consequently, this compound has been investigated as a potential therapeutic agent in cancers driven by Ras mutations.

Quantitative Data Summary

The inhibitory potency of this compound against human ICMT has been quantitatively determined. The following table summarizes the key in vitro activity data.

| Compound Name | Target | IC50 (µM) | Assay Type | Reference |

| This compound (compound 51) | Human ICMT | 0.032 | Radiometric | --INVALID-LINK-- |

Signaling Pathway Diagram

The following diagram illustrates the post-translational modification of CaaX proteins and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 51)

The synthesis of this compound is based on the procedures described by Judd et al. (2011). A key step involves the reaction of a tetrahydropyran precursor with the appropriate aniline derivative.

General Procedure for the Synthesis of Tetrahydropyranyl Amine Derivatives:

-

Preparation of the Ketone Precursor: The synthesis starts with the appropriate substituted tetrahydropyranone.

-

Formation of the Amine: To a solution of the tetrahydropyranone (1.0 equivalent) in a suitable solvent such as methanol, is added the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Reaction and Purification: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final compound, this compound. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro ICMT Inhibition Assay (Radiometric)

The inhibitory activity of this compound against human ICMT was determined using a radiometric assay, which measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a prenylated substrate.

Materials:

-

Recombinant human ICMT enzyme (microsomal preparation)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂)

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, the following components are added in order:

-

Assay buffer

-

A solution of the test compound (this compound) or DMSO (for control wells).

-

A solution of the substrate, AFC.

-

A solution of ³H-SAM.

-

-

Enzyme Addition: The reaction is initiated by the addition of the recombinant human ICMT enzyme preparation.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is terminated, for example, by the addition of a stop solution (e.g., a solution containing a high concentration of non-radiolabeled SAM or a denaturing agent).

-

Detection: The amount of radiolabeled product is quantified. In a scintillation proximity assay (SPA) format, the substrate is biotinylated and captured on streptavidin-coated SPA beads. Only the radiolabeled product bound to the beads will be in close enough proximity to excite the scintillant, and the resulting light emission is measured in a microplate scintillation counter.

-

Data Analysis: The raw data (counts per minute, CPM) are corrected for background (wells with no enzyme). The percent inhibition for each concentration of this compound is calculated relative to the control (DMSO-treated) wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This in-depth guide provides a comprehensive overview of the core function, quantitative data, and experimental context of this compound, serving as a valuable resource for researchers in the fields of cancer biology and drug discovery.

Icmt-IN-15 and Ras Protein Localization: A Technical Guide

Executive Summary

The Ras family of small GTPases are critical signaling proteins that, when mutated, are implicated in a significant percentage of human cancers. Their function is critically dependent on a series of post-translational modifications that facilitate their localization to the plasma membrane. Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final methylation step in this process. Inhibition of Icmt has emerged as a promising therapeutic strategy to combat Ras-driven cancers by inducing the mislocalization of Ras proteins from the plasma membrane, thereby attenuating their signaling output. This technical guide provides an in-depth overview of the mechanism of action of Icmt inhibitors, with a focus on the potent compound Icmt-IN-15, and their impact on Ras protein localization and downstream signaling. Detailed experimental protocols for studying these phenomena are also provided for researchers in the field of drug development and cancer biology.

Introduction: The Critical Role of Ras Localization

The Ras proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] For Ras to be biologically active, it must be anchored to the inner leaflet of the plasma membrane. This localization is achieved through a series of post-translational modifications of a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a terminal amino acid).[2] This process involves three key enzymatic steps:

-

Prenylation: The addition of a farnesyl or geranylgeranyl lipid group to the cysteine residue.

-

Proteolysis: The cleavage of the -aaX tripeptide by Ras-converting enzyme 1 (RCE1).[3]

-

Carboxyl Methylation: The methylation of the newly exposed farnesylcysteine by Isoprenylcysteine carboxyl methyltransferase (Icmt).[4][5]

This final methylation step, catalyzed by Icmt, is crucial for the proper membrane association and function of Ras proteins.[6][7]

This compound: A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

A number of small molecule inhibitors of Icmt have been developed to probe the therapeutic potential of targeting this enzyme. This compound is a notably potent inhibitor of Icmt, with a reported half-maximal inhibitory concentration (IC50) of 0.032 µM.[1][8][9] Other well-characterized Icmt inhibitors include cysmethynil and its more potent and soluble analog, compound 8.12.[10][11][12][13] These compounds have been instrumental in elucidating the cellular consequences of Icmt inhibition.

Mechanism of Action: Disruption of Ras Localization

The primary mechanism by which Icmt inhibitors exert their anti-cancer effects is through the disruption of Ras protein localization. By blocking the final methylation step of post-translational modification, these inhibitors cause an accumulation of unmethylated Ras proteins.[6] This leads to the mislocalization of Ras from the plasma membrane to endomembranes, such as the endoplasmic reticulum and the Golgi apparatus.[10][11] This mislocalization effectively prevents Ras from interacting with its upstream activators and downstream effectors at the plasma membrane, thus inhibiting its signaling function.[6]

Downstream Consequences of Ras Mislocalization

The mislocalization of Ras induced by Icmt inhibitors has several profound downstream effects on cancer cells:

-

Inhibition of Cell Proliferation: By disrupting Ras signaling, Icmt inhibitors can halt the uncontrolled proliferation of cancer cells.[10]

-

Induction of Cell Cycle Arrest: Treatment with Icmt inhibitors has been shown to cause an arrest in the G1 phase of the cell cycle.[12][13]

-

Promotion of Apoptosis and Autophagy: The disruption of Ras-mediated survival signals can lead to programmed cell death (apoptosis) and autophagy.[10][13]

-

Attenuation of Downstream Signaling: While some studies report minimal impact on the phosphorylation of downstream effectors like Erk and Akt, others have shown that Icmt inhibition can suppress the Ras/MAPK/AP-1 signaling pathway.[4][14]

Quantitative Data on Icmt Inhibitors

The potency of Icmt inhibitors can be quantified by their IC50 values, both in enzymatic assays and in cell-based viability assays.

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | Icmt (enzymatic) | 0.032 | [1][8][9] |

| Icmt-IN-1 | Icmt (enzymatic) | 0.0013 | [15] |

| Icmt-IN-7 | Icmt (enzymatic) | 0.015 | [16] |

| Cysmethynil | Icmt (enzymatic) | 2.4 | [12][13] |

| Cysmethynil (pre-incubated) | Icmt (enzymatic) | < 0.2 | [11] |

| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |

| Cysmethynil | Various | Cell Viability | 16.8 - 23.3 | [12] |

| Compound 8.12 | Icmt+/+ MEFs | Cell Viability | Significantly lower than in Icmt-/- MEFs | [10] |

Detailed Experimental Protocols

Ras Subcellular Fractionation and Western Blotting

This protocol allows for the separation of cellular components to determine the localization of Ras proteins.

Materials:

-

Cell lysis buffer (hypotonic buffer, e.g., 10 mM Tris-HCl pH 7.4, 1 mM MgCl2, with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

Bradford assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (pan-Ras, Na+/K+ ATPase for plasma membrane, Calnexin for ER, Lamin B for nucleus)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture and treat cells with this compound or a vehicle control.

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 20 minutes.

-

Lyse the cells by passing them through a 27-gauge needle 10-15 times.[17][18]

-

Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei.[18]

-

Transfer the supernatant (cytoplasmic fraction) to a new tube.

-

Centrifuge the cytoplasmic fraction at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet the heavy membranes (mitochondria).[18]

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the light membranes (plasma membrane and ER).[18] The remaining supernatant is the cytosolic fraction.

-

Resuspend the membrane pellet in lysis buffer.

-

Determine the protein concentration of each fraction using a Bradford assay.

-

Perform Western blotting on equal amounts of protein from each fraction.

-

Probe the membrane with a pan-Ras antibody to detect the localization of Ras and with organelle-specific markers to verify the purity of the fractions.

Immunofluorescence for Ras Localization

This protocol allows for the visualization of Ras protein localization within the cell.

Materials:

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (anti-Ras)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Protocol:

-

Grow cells on glass coverslips and treat with this compound or a vehicle control.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[19][20]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBST for 30-60 minutes.[20]

-

Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[20]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[21]

-

Wash the cells three times with PBS in the dark.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Ras Activation Assay (Pull-down)

This protocol is used to determine the amount of active, GTP-bound Ras in a cell lysate.

Materials:

-

Ras activation assay kit (containing Raf-1 RBD agarose beads)

-

Cell lysis buffer (provided in the kit)

-

GTPγS and GDP for positive and negative controls

-

Microcentrifuge

-

Primary antibody (anti-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture and treat cells as desired.

-

Clear the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[24]

-

Incubate a portion of the lysate with GTPγS (non-hydrolyzable GTP analog) as a positive control and another portion with GDP as a negative control.[3][23]

-

Add Raf-1 RBD agarose beads to the lysates and incubate for 1 hour at 4°C with gentle agitation to pull down the active Ras.[23][24]

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[3]

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Ras antibody.

Visualizations

Caption: Post-translational modification of Ras proteins.

Caption: Experimental workflow for assessing Ras localization.

Caption: Simplified Ras downstream signaling pathways.

Conclusion and Future Directions

The inhibition of Icmt presents a compelling strategy for the development of novel anti-cancer therapeutics, particularly for tumors harboring Ras mutations. Potent inhibitors like this compound effectively disrupt the essential plasma membrane localization of Ras proteins, leading to the suppression of their oncogenic signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy of Icmt inhibitors and further unravel the complexities of Ras biology. Future research will likely focus on the development of Icmt inhibitors with improved pharmacological properties and on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neweastbio.com [neweastbio.com]

- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 6. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. gladstone.org [gladstone.org]

- 18. Subcellular fractionation protocol [abcam.com]

- 19. arigobio.com [arigobio.com]

- 20. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 21. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 22. proteinatlas.org [proteinatlas.org]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. hoelzel-biotech.com [hoelzel-biotech.com]

The Role of ICMT Inhibition in Cancer Cell Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzymatic checkpoint in the post-translational modification of numerous cellular proteins, most notably the RAS family of small GTPases. The proper localization and function of RAS proteins are contingent on a series of modifications, with ICMT-mediated methylation being the final, essential step for membrane anchoring. In many cancers, hyperactive RAS signaling, driven by mutations, is a central oncogenic driver. Inhibition of ICMT offers a compelling therapeutic strategy to disrupt RAS function irrespective of its specific mutation by preventing its localization to the plasma membrane, thereby abrogating downstream oncogenic signaling. This guide details the mechanism of action of ICMT inhibitors, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways involved. While the specific compound "Icmt-IN-15" is not extensively characterized in public literature, this document will focus on well-studied, exemplary ICMT inhibitors such as cysmethynil and UCM-1336 to illustrate the principles and therapeutic potential of this drug class.

Mechanism of Action: Disrupting RAS Localization and Signaling

The oncogenic activity of RAS proteins (KRAS, NRAS, HRAS) is dependent on their localization to the inner leaflet of the plasma membrane, where they can engage with downstream effector proteins. This localization is achieved through a multi-step post-translational modification process known as prenylation.

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the C-terminal CaaX box of the nascent RAS protein.

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved by the RAS-converting enzyme 1 (RCE1).

-

Carboxyl Methylation: In the final and critical step, ICMT catalyzes the methylation of the newly exposed, prenylated cysteine. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting stable insertion into the plasma membrane[1].

ICMT inhibitors act as pharmacological blockers of this final methylation step. By preventing the neutralization of the carboxyl group, these inhibitors leave RAS proteins with a charged C-terminus, which impairs their affinity for the plasma membrane. This leads to the mislocalization of RAS proteins to endomembranes, such as the endoplasmic reticulum and Golgi apparatus[2]. Unable to engage with their downstream effectors (e.g., RAF, PI3K), the oncogenic signaling cascade is effectively terminated[1][3].

Quantitative Data on ICMT Inhibitor Efficacy

The potency of ICMT inhibitors has been evaluated through both direct enzymatic assays and cell-based viability/proliferation assays. The data highlight the efficacy of this class of compounds against various cancer models.

Table 1: In Vitro ICMT Enzymatic Inhibition

| Compound | IC50 (µM) | Assay Conditions | Reference |

| Cysmethynil | 2.4 | Substrates and inhibitor premixed, reaction initiated with enzyme. | MedChemExpress[4] |

| Cysmethynil | <0.2 | Enzyme pre-incubated with inhibitor and AdoMet before substrate addition. | PNAS (2005)[5] |

| UCM-1336 | 2.0 | Not specified in abstract. | J Med Chem (2019)[1][3] |

Table 2: Anti-proliferative Activity (Cell Viability IC50)

| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tetrahydrocarboline Analogs | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 | NIH (2017)[5] |

| Tetrahydrocarboline Analogs | PC3 | Prostate Cancer | 2.01 - 17.4 | NIH (2017)[5] |

| Indole Amine Analogs | MDA-MB-231 | Breast Cancer | 2.9 - 25 | NIH (2017)[5] |

| Compound 8.12 | PC3 | Prostate Cancer | ~2.5 | PMC (2014)[6] |

| Compound 8.12 | HepG2 | Liver Cancer | ~3.0 | PMC (2014)[6] |

| Cysmethynil | PC3 | Prostate Cancer | >20 | PMC (2014)[6] |

| Cysmethynil | HepG2 | Liver Cancer | >20 | PMC (2014)[6] |

Impact on Downstream Cancer Cell Signaling

Inhibition of ICMT and subsequent RAS mislocalization leads to a quantifiable reduction in the activity of downstream pro-survival and proliferative signaling pathways. The primary cascades affected are the MAPK/ERK and PI3K/AKT pathways.

A key study by Winter-Vann et al. demonstrated that treatment of mouse embryonic fibroblasts with 1 µM cysmethynil effectively impaired epidermal growth factor (EGF)-stimulated phosphorylation of both p42/p44 MAPK (ERK) and Akt[5]. This provides direct evidence that ICMT inhibition dampens the signal transduction downstream of RAS.

Furthermore, treatment of PC3 prostate cancer cells with cysmethynil results in an accumulation of cells in the G1 phase of the cell cycle and induces autophagic cell death, highlighting the profound anti-proliferative and cytotoxic effects stemming from the blockade of RAS signaling[7].

Detailed Experimental Protocols

Reproducibility and validation are paramount in drug discovery research. Below are detailed methodologies for key experiments used to characterize ICMT inhibitors.

Cell Viability/Proliferation Assay (MTT-based)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of ICMT inhibitors in cell lines such as PC3[8][9].

-

Cell Seeding: Plate cancer cells (e.g., PC3, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the ICMT inhibitor (e.g., cysmethynil) in growth medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

-

Formazan Solubilization: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for RAS Downstream Signaling (p-ERK/p-AKT)

This protocol is based on the methods described by Winter-Vann et al. to assess the impact of cysmethynil on EGF-stimulated signaling[5].

-

Cell Culture and Treatment: Grow cells (e.g., mouse embryonic fibroblasts, cancer cell lines) to 70-80% confluency. To reduce basal signaling, serum-starve the cells in a low-serum medium (e.g., 1% FBS) for 24-72 hours. During the final hours or day of starvation, treat the cells with the ICMT inhibitor at the desired concentration (e.g., 1 µM cysmethynil) or vehicle control.

-

Stimulation and Lysis: Where applicable, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) before harvesting. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate on a 10-13% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) or rabbit anti-phospho-Akt) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Perform densitometry analysis to quantify band intensity, normalizing phosphorylated protein levels to total protein or a loading control (e.g., β-tubulin, GAPDH).

Conclusion and Future Directions

The inhibition of Isoprenylcysteine carboxyl methyltransferase (ICMT) presents a validated and promising strategy for the treatment of RAS-driven cancers. By disrupting the final step of RAS post-translational modification, inhibitors like cysmethynil and UCM-1336 effectively induce RAS mislocalization, leading to the attenuation of critical downstream signaling pathways, cell cycle arrest, and eventual cell death. The quantitative data and established experimental protocols outlined in this guide provide a solid framework for the continued investigation and development of this therapeutic class. Future work should focus on developing next-generation ICMT inhibitors with improved pharmacokinetic properties and potency, and on exploring synergistic combinations with other targeted therapies to overcome resistance and enhance clinical outcomes in patients with RAS-mutant malignancies.

References

- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Icmt-IN-15 as an Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CAAX-motif containing proteins, a group that includes the Ras and Rho superfamilies of small GTPases. These proteins are central to cellular signaling pathways that govern proliferation, survival, and differentiation. The final methylation step catalyzed by Icmt is essential for the proper subcellular localization and function of these proteins.[1][2] Consequently, Icmt has emerged as a compelling therapeutic target for cancers driven by mutations in proteins like K-Ras. Icmt-IN-15 is a potent, small-molecule inhibitor of Icmt, serving as a valuable tool for investigating the biological consequences of Icmt inhibition and as a lead compound for drug development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on cellular signaling and function.

Introduction to Icmt and the CaaX Modification Pathway

Proteins destined for modification via the CaaX pathway undergo a sequential, three-step process localized at the endoplasmic reticulum.[3][4] This pathway is crucial for rendering key signaling proteins, particularly Ras, functional by enabling their attachment to the inner leaflet of the plasma membrane.

-

Isoprenylation: The process begins with the attachment of a farnesyl (15-carbon) or geranylgeranyl (20-carbon) lipid anchor to the cysteine residue of the C-terminal CaaX motif. This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I).[5][6]

-

Proteolysis: Following isoprenylation, the terminal three amino acids (-AAX) are cleaved by the Rce1 endoproteptidase.[3][6]

-

Methylation: The newly exposed S-prenylcysteine is then carboxyl-methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.[2][4] This final step neutralizes the negative charge of the terminal carboxyl group, increasing the hydrophobicity of the C-terminus and promoting membrane association.[2]

Inhibition of Icmt offers a therapeutic strategy that is distinct from and potentially more effective than targeting isoprenylation. While farnesyltransferase inhibitors (FTIs) showed early promise, their clinical efficacy was limited because oncogenic Ras could bypass the blockade through alternative prenylation (geranylgeranylation).[7] Icmt, however, acts on both farnesylated and geranylgeranylated substrates, making it an indispensable final step for the function of many of these oncogenic proteins.[7]

This compound: A Potent Icmt Inhibitor

This compound (also referred to as compound 51 in associated literature) is a small molecule designed to specifically inhibit the enzymatic activity of Icmt.

Chemical Properties:

Quantitative Data: Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[10] this compound demonstrates high potency against Icmt. For comparison, data for cysmethynil, a widely studied prototypical Icmt inhibitor, is also included.[5][7]

| Inhibitor | Target | IC50 Value (µM) | Reference |

| This compound | Icmt | 0.032 | [8] |

| Cysmethynil | Icmt | <0.2 - 2.4* | [5] |

-

The potency of cysmethynil was found to be dependent on pre-incubation time with the enzyme, suggesting a time-dependent inhibition mechanism.[5]

Mechanism of Action and Downstream Cellular Consequences

By inhibiting Icmt, this compound prevents the final methylation of CaaX proteins. This seemingly subtle change has profound effects on the localization and function of key signaling molecules, most notably Ras.

-

Protein Mislocalization: Without methylation, the C-terminus of Ras remains negatively charged, impairing its stable association with the plasma membrane. This leads to the mislocalization of Ras to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[5][7]

-

Disruption of Signaling Cascades: Proper plasma membrane localization is a prerequisite for Ras to engage with its downstream effectors. Consequently, Icmt inhibition compromises signaling through critical oncogenic pathways, including:

The disruption of these pathways by Icmt inhibition culminates in a range of anti-cancer phenotypes.

Summary of Cellular and In Vivo Effects

Pharmacological or genetic suppression of Icmt has been shown to produce significant anti-tumor effects across a variety of cancer models.

| Effect | Description | Cancer Model(s) | Citations |

| Inhibition of Proliferation | Reduced growth rate in standard culture conditions and suppression of anchorage-independent growth in soft agar assays. | Breast, Pancreatic, Colon Cancer | [1][2][3][5] |

| Induction of Apoptosis | Increased programmed cell death, confirmed by elevated levels of cleaved PARP and caspase-7, and positive TUNEL staining. | Breast, Pancreatic Cancer | [1][3] |

| Cell Cycle Arrest | Stalling of the cell cycle, most commonly reported in the G1 or G2/M phase, often associated with upregulation of p21. | Breast, Pancreatic Cancer | [1][2][3] |

| Impaired DNA Damage Repair | Reduced expression of key DNA damage repair genes, leading to an accumulation of DNA damage (marked by p-γH2AX). | Breast Cancer | [3] |

| Sensitization to Therapy | Creates a "BRCA-like" state, sensitizing cancer cells to DNA damaging agents like PARP inhibitors. | Breast Cancer | [3] |

| Inhibition of Tumor Growth | Significant reduction in the ability of cancer cells to form tumors in in vivo xenograft mouse models. | Breast, Pancreatic Cancer | [1][2][3] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for assessing the activity of Icmt inhibitors like this compound.

In Vitro Icmt Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

Materials:

-

Recombinant human Icmt (often in Sf9 cell membrane preparations)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Prenylated substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or biotinylated farnesylated K-Ras (BFC)[5]

-

Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl₂

-

This compound (or other inhibitor) dissolved in DMSO

-

Scintillation fluid and microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 0.5 µg of Icmt membrane protein to the assay buffer.

-

Add the diluted this compound or DMSO (for control wells) to the enzyme mixture.

-

Optional for time-dependent inhibitors: Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C.[5]

-

Initiate the reaction by adding a mixture of the prenylated substrate (e.g., 4 µM BFC) and [³H]SAM (e.g., 5 µM).

-

Incubate the reaction for 20-30 minutes at 37°C.

-

Terminate the reaction. For protein substrates, this is often done by adding SDS/trichloroacetic acid (TCA) to precipitate the protein.[5]

-

Isolate the methylated product. For precipitated proteins, this involves vacuum filtration onto filter plates. For biotinylated substrates (BFC), streptavidin-coated beads can be used to capture the product.[5]

-

Wash the isolated product to remove unincorporated [³H]SAM.

-

Add scintillation fluid and quantify the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTS-Based)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well cell culture plates

-

This compound

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control).

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance at 490 nm using a microplate reader.[2]

-

Normalize the absorbance values to the vehicle control to determine the percent viability at each concentration.

Western Blot Analysis for Signaling and Apoptosis Markers

This technique is used to detect specific proteins in a cell lysate to assess the impact of Icmt inhibition on signaling pathways and cellular processes.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-p-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture and treat cells with this compound for the specified duration.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Image the resulting bands using a digital imager. Densitometry can be used to quantify band intensity relative to a loading control like β-actin.[3]

Conclusion

This compound is a highly potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase. Its mechanism of action, centered on the disruption of Ras and Rho protein localization and the subsequent dampening of pro-survival signaling pathways like MAPK and Akt, provides a strong rationale for its use in cancer research. The comprehensive data on its cellular effects—including the induction of apoptosis, cell cycle arrest, and impairment of DNA damage repair—underscore the therapeutic potential of targeting Icmt. The detailed protocols provided herein offer a robust framework for researchers to utilize this compound to further explore the biology of Icmt and to evaluate its efficacy in various preclinical cancer models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 化合物 this compound CAS#: 1313602-98-0 [m.chemicalbook.com]

- 10. IC50 - Wikipedia [en.wikipedia.org]

Icmt-IN-15: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-15, also known as compound 51, is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This document provides a comprehensive technical overview of the biological activity of this compound, including its inhibitory potency, effects on cellular signaling, and the methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in a research and drug development context.

Introduction to ICMT and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CaaX motif. This modification involves the methylation of a farnesylated or geranylgeranylated cysteine residue. Prominent substrates of ICMT include the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on this methylation step.

Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology, as it can disrupt the function of oncogenic Ras proteins. By preventing Ras methylation, ICMT inhibitors can lead to the mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling pathways and inhibiting cancer cell growth. This compound is a small molecule inhibitor designed to target this critical enzyme.

Quantitative Biological Data for this compound

The biological activity of this compound has been quantified through in vitro enzyme inhibition assays and cellular proliferation assays.

Table 1: In Vitro ICMT Enzyme Inhibition

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (compound 51) | ICMT | 0.032 | Scintillation Proximity Assay | [1] |

Table 2: Cellular Growth Inhibition (GI50)

| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |

| This compound (compound 51) | HCT116 | Colon Carcinoma | >100 | [2] |

| This compound (compound 51) | MiaPaca2 | Pancreatic Carcinoma | >100 | [2] |

Note: GI50 is the concentration of the compound that causes a 50% reduction in cell growth.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the Ras-MAPK pathway. By inhibiting ICMT, this compound prevents the final maturation step of Ras proteins, leading to their mislocalization and subsequent inability to activate downstream effectors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ICMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the ability of a compound to inhibit the ICMT-catalyzed methylation of a biotinylated farnesylcysteine substrate.

Materials:

-

Recombinant human ICMT enzyme

-

Biotinylated-S-farnesyl-L-cysteine (BFC) substrate

-

S-[methyl-3H]-Adenosyl-L-methionine ([3H]SAM)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compound (this compound)

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, BFC, and [3H]SAM.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the recombinant ICMT enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing S-adenosyl-L-homocysteine).

-

Add streptavidin-coated SPA beads to each well.

-

Incubate the plate at room temperature to allow the biotinylated substrate to bind to the SPA beads.

-

Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., HCT116, MiaPaca2)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Experimental and Logical Workflows

The discovery and characterization of ICMT inhibitors like this compound typically follow a structured workflow.

Conclusion

This compound is a potent, in vitro inhibitor of the enzyme ICMT. Its mechanism of action through the disruption of the Ras signaling pathway highlights its potential as a tool for cancer research and as a starting point for the development of novel therapeutic agents. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals interested in the study of ICMT inhibition. Further investigation into the cellular and in vivo efficacy of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: The Impact of Icmt-IN-15 on Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Protein Prenylation

Post-translational modifications are critical for the proper function and localization of a vast number of proteins involved in cellular signaling. The CaaX-box protein post-translational modification pathway is a key process for a family of proteins that includes the Ras superfamily of small GTPases, which are frequently mutated in human cancers. This multi-step process, involving isoprenylation, endoproteolysis, and carboxylmethylation, is essential for the membrane localization and subsequent activation of these signaling proteins.

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in this pathway: the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal farnesyl- or geranylgeranyl-cysteine of CaaX proteins.[1][2] Inhibition of ICMT presents a compelling therapeutic strategy, as it is required for the function of both farnesylated and geranylgeranylated proteins, including various Ras and Rho isoforms.[3] By preventing this crucial methylation step, ICMT inhibitors can induce the mislocalization of these oncoproteins from the plasma membrane, thereby attenuating their downstream signaling pathways and inhibiting cancer cell proliferation and survival.[1][4]

This technical guide provides an in-depth overview of the effects of Icmt-IN-15 , a potent inhibitor of ICMT, on post-translational modification.[5][6] It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and workflows to support further research and drug development in this area.

This compound: A Potent ICMT Inhibitor

This compound (also known as compound 51) has been identified as a potent inhibitor of the Isoprenylcysteine carboxyl methyltransferase (ICMT) enzyme.[5][6] Its primary mechanism of action is the direct inhibition of the carboxylmethylation of isoprenylated proteins.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by disrupting the final stage of CaaX protein processing. This modification is critical for reducing the negative charge of the C-terminal carboxyl group, which in turn facilitates the stable anchoring of proteins like Ras to the plasma membrane.

The CaaX Post-Translational Modification Pathway

The modification of proteins with a C-terminal CaaX motif is a sequential, three-step enzymatic process occurring at the endoplasmic reticulum. Inhibition of the final step by this compound leads to the accumulation of unmethylated, mislocalized proteins.

References

The Pharmacology of Icmt-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-15 is a potent small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the final step in the "CaaX" processing pathway, which is essential for the proper membrane localization and function of Ras and other CaaX-containing proteins. This disruption of Ras signaling has positioned ICMT inhibitors like this compound as potential therapeutic agents in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, available quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ICMT. This enzyme is responsible for the methylation of the C-terminal isoprenylcysteine residue of proteins that have undergone farnesylation or geranylgeranylation. This methylation step neutralizes the negative charge of the carboxyl group, increasing the protein's hydrophobicity and facilitating its anchoring to the plasma membrane.

The Ras proteins (KRas, HRas, and NRas) are key substrates of ICMT. Proper membrane localization is a prerequisite for Ras to engage with its downstream effectors and activate signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. By inhibiting ICMT, this compound prevents the final maturation step of Ras, leading to its mislocalization in the cytoplasm and a subsequent attenuation of its signaling output.

Quantitative Data

The primary pharmacological data for this compound comes from its initial characterization as "compound 51" in a medicinal chemistry campaign.

| Parameter | Value | Description |

| IC50 | 0.032 µM | The half-maximal inhibitory concentration against human ICMT, indicating high potency. |

While the primary publication reports a range of growth inhibition (GI50) values from 0.3 to >100 µM for a series of potent ICMT inhibitors, the specific GI50 values for this compound against a panel of cancer cell lines were not available in the public domain at the time of this review. Similarly, no pharmacokinetic, in vivo efficacy, or toxicology data for this compound has been publicly reported.

Signaling Pathway

The primary signaling pathway affected by this compound is the Ras-MAPK cascade. Inhibition of ICMT leads to a disruption of this pathway at its very inception.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize ICMT inhibitors like this compound. The specific parameters for this compound would be detailed in its primary publication.

ICMT Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of ICMT.

Methodology:

-

Enzyme and Substrates: Recombinant human ICMT is incubated with a biotinylated farnesylcysteine substrate and a radiolabeled methyl donor, [3H]-S-adenosylmethionine (SAM).

-

Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

-

Reaction and Detection: The reaction is allowed to proceed for a defined period, and the incorporation of the [3H]-methyl group onto the biotinylated substrate is quantified. This is often done using a scintillation proximity assay (SPA), where the biotinylated substrate is captured by streptavidin-coated beads that scintillate when the radiolabel is in close proximity, or by a filter-binding assay to separate the methylated substrate from the free [3H]-SAM.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)

This assay measures the effect of the compound on the growth of cancer cell lines.

Methodology:

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (typically 48-72 hours).

-

Viability Measurement: Cell viability is assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

Data Analysis: The absorbance readings are used to calculate the percentage of growth inhibition at each drug concentration relative to untreated control cells. The GI50, the concentration at which cell growth is inhibited by 50%, is then calculated.

Ras Localization Assay (Western Blot)

This experiment determines whether ICMT inhibition leads to the mislocalization of Ras from the membrane to the cytoplasm.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound or a vehicle control for a specified time.

-

Cell Fractionation: The cells are harvested and lysed, followed by ultracentrifugation to separate the cytosolic and membrane fractions.

-

Protein Quantification: The protein concentration of each fraction is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for Ras, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization and Analysis: The Ras protein bands are visualized using a chemiluminescent substrate, and the relative amounts of Ras in the cytosolic and membrane fractions are compared between the treated and untreated samples. An increase in cytosolic Ras in the this compound-treated cells indicates mislocalization from the membrane.

Conclusion

This compound is a potent inhibitor of ICMT that demonstrates a clear mechanism of action through the disruption of Ras post-translational modification and subsequent signaling. While the available in vitro data highlights its high potency, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available detailed cellular and in vivo data. The experimental frameworks described herein provide the basis for the continued investigation of this compound and other ICMT inhibitors as potential therapeutics. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

Methodological & Application

Application Notes for Icmt-IN-15: An Experimental Protocol for Cell Culture Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-15 is a potent and specific small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is the enzyme responsible for the final step in the post-translational modification of C-terminal CAAX motif-containing proteins, a group that includes the oncogenic Ras family of small GTPases.[1][2] Carboxyl methylation by ICMT is critical for the proper subcellular localization and function of these proteins.[1][3] By inhibiting ICMT, this compound disrupts the membrane association and downstream signaling of key proteins like KRAS, leading to cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[1][2][4] These application notes provide detailed protocols for investigating the cellular effects of this compound in relevant cancer cell lines.

Mechanism of Action

ICMT inhibition by compounds like this compound has been shown to primarily impact the Ras signaling pathway. Ras proteins require farnesylation, proteolytic cleavage, and carboxyl methylation to become fully active and localize to the plasma membrane. By blocking the final methylation step, this compound leads to the mislocalization of Ras, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK cascade.[5] This disruption has been shown to decrease the levels of proliferation markers like Cyclin D1 and increase levels of cell cycle inhibitors such as p21.[1][6] Consequently, cells are arrested in the G1 phase of the cell cycle.[4] Furthermore, prolonged inhibition of ICMT can induce apoptotic and autophagic cell death.[1][2][6]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of the prototypical ICMT inhibitor, cysmethynil, across various cell lines. This data serves as a reference for determining the appropriate concentration range for this compound in initial experiments.

| Compound | Parameter | Cell Line | Value | Reference |

| Cysmethynil | IC50 | Enzyme Assay | 2.4 µM | [4] |

| Cysmethynil | IC50 | HepG2 (Human Liver Cancer) | 19.3 µM | [4] |

| Cysmethynil | IC50 | IMR-90 (Human Lung Fibroblast) | 29.2 µM | [4] |

| Cysmethynil | EC50 | RAS-mutant cell lines | ~20 µM | |

| Cysmethynil | IC50 | Various Cell Lines | 16.8-23.3 µM |

Experimental Protocols

General Cell Culture Protocol

This protocol describes the routine culture and passaging of cancer cell lines suitable for studying the effects of this compound, such as pancreatic (MiaPaCa2, AsPC-1), prostate (PC3), or liver (HepG2) cancer cells.[1][6]

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

0.25% Trypsin-EDTA.

-

Cell culture flasks (T-75).

-

6-well or 96-well cell culture plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Maintain cells in a 37°C incubator with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and plate at the desired density for experiments or continued culture.

Cell Viability Assay (MTS/MTT Protocol)

This protocol is designed to determine the effect of this compound on cell proliferation and viability. A tetrazolium-based colorimetric assay (like MTS or MTT) is used, where viable cells with active metabolism convert the reagent into a colored formazan product.[6][7]

Materials:

-

96-well cell culture plates.

-

Cells in suspension (e.g., PC3, HepG2).

-

This compound serial dilutions.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL in PBS).[6][8]

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl or DMSO).

Procedure:

-

Seed cells into a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of medium and allow them to attach overnight.[6]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO).

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

-

For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8][9]

-

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to detect changes in protein expression levels in key signaling pathways affected by this compound.

Materials:

-

6-well cell culture plates.

-

This compound.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-Cyclin D1, anti-p21, anti-cleaved PARP, anti-LC3B, anti-GAPDH).[1][6]

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control.

Visualizations

Caption: Experimental workflow for assessing the effects of this compound.

Caption: Simplified signaling pathway affected by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cysmethynil - Wikipedia [en.wikipedia.org]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]